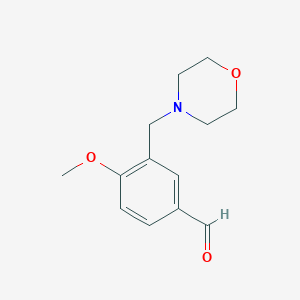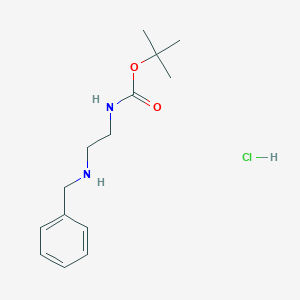
tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2O2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Boc-Eda-Bzl HCl, also known as tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride or tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, is a compound with a wide range of applications, particularly in the field of peptide synthesis .
Target of Action
The primary target of Boc-Eda-Bzl HCl is the amino group in peptide chains. It acts as a protecting group, preventing unwanted reactions during peptide synthesis .
Mode of Action
Boc-Eda-Bzl HCl operates by attaching to the amino group of the peptide chain, forming a carbamate group . This protects the amino group from reacting during the peptide synthesis process. The Boc group is acid-labile, meaning it can be removed under acidic conditions .
Biochemical Pathways
The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the efficient synthesis of peptides . In SPPS, the peptide chain is assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .
Pharmacokinetics
Its properties as a protecting group in peptide synthesis contribute to the overall efficiency and success of the synthesis process .
Result of Action
The use of Boc-Eda-Bzl HCl in peptide synthesis results in the successful assembly of peptide chains with the desired sequence .
Action Environment
The action of Boc-Eda-Bzl HCl is influenced by the acidity of the environment. The Boc group is sensitive to acidolysis and can be removed with neat trifluoroacetic acid (TFA), a strong acid . Therefore, the pH and the presence of strong acids in the environment can significantly impact the efficacy of Boc-Eda-Bzl HCl as a protecting group .
生化分析
Biochemical Properties
Boc-Eda-Bzl HCl plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins involved in these reactions. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine groups of amino acids, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The nature of these interactions involves the formation of stable carbamate bonds, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine groups.
Cellular Effects
Boc-Eda-Bzl HCl influences various cellular processes, particularly in the context of peptide synthesis and modification. The compound’s ability to protect amine groups allows for the precise modification of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Boc-Eda-Bzl HCl can be designed to interact with specific cell surface receptors, modulating signaling pathways and influencing cellular responses . Additionally, the compound’s role in protecting amine groups ensures the stability and integrity of synthesized peptides, which can be crucial for their biological activity.
Molecular Mechanism
The molecular mechanism of Boc-Eda-Bzl HCl involves the formation of stable carbamate bonds with amine groups. This interaction prevents the amine groups from participating in unwanted side reactions during peptide synthesis. The compound’s protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amine group . This selective cleavage is essential for the controlled synthesis of peptides and the precise modification of amino acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Eda-Bzl HCl can change over time, particularly in terms of stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to moisture . Over time, Boc-Eda-Bzl HCl may undergo hydrolysis, leading to the degradation of the protecting group and the release of the free amine group. Long-term studies have shown that the compound’s stability can be maintained by storing it in a dry, cool environment and protecting it from light and moisture.
Dosage Effects in Animal Models
The effects of Boc-Eda-Bzl HCl can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher dosages, Boc-Eda-Bzl HCl may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to increased adverse effects. It is essential to carefully control the dosage of Boc-Eda-Bzl HCl in animal studies to avoid potential toxic effects and ensure accurate results.
Metabolic Pathways
Boc-Eda-Bzl HCl is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, Boc-Eda-Bzl HCl can interact with enzymes responsible for the synthesis and degradation of peptides, modulating their activity and affecting the overall metabolic balance. Additionally, the compound’s role in protecting amine groups can impact the stability and activity of synthesized peptides, influencing their metabolic fate.
Transport and Distribution
Within cells and tissues, Boc-Eda-Bzl HCl is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cell, Boc-Eda-Bzl HCl can accumulate in specific regions, depending on its interactions with cellular components and its physicochemical properties. The compound’s distribution can influence its activity and effectiveness in biochemical applications, making it essential to understand its transport mechanisms and localization.
Subcellular Localization
Boc-Eda-Bzl HCl exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Boc-Eda-Bzl HCl may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in peptide synthesis and modification. Understanding the subcellular localization of Boc-Eda-Bzl HCl is crucial for optimizing its use in biochemical research and ensuring its effectiveness in various applications.
属性
IUPAC Name |
tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSIYDULWOXMLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
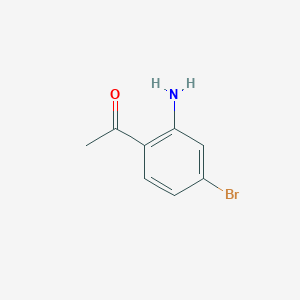

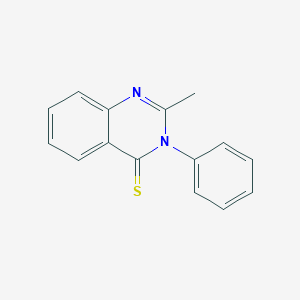
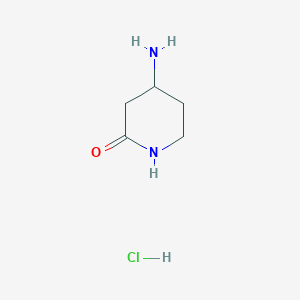
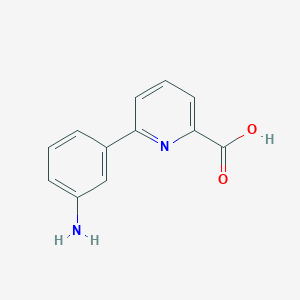





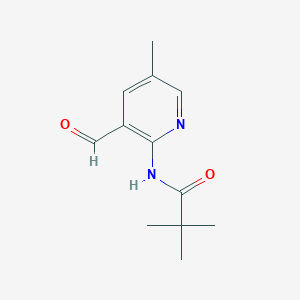
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)
